molecular formula C6H10Cl2N2S B15323698 1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride

1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride

Cat. No.: B15323698
M. Wt: 213.13 g/mol
InChI Key: MHHZHQFWTPKUSI-UHFFFAOYSA-N
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Description

1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride is a heterocyclic amine salt characterized by a propan-1-amine backbone substituted at the terminal position with a 5-chloro-1,3-thiazol-2-yl group. Its molecular formula is C₆H₁₀ClN₂S·HCl, with a molecular weight of 223.14 g/mol (calculated from data in ). The compound’s structural uniqueness arises from the electron-withdrawing chlorine atom on the thiazole ring, which influences its electronic properties and reactivity.

Properties

Molecular Formula

C6H10Cl2N2S

Molecular Weight

213.13 g/mol

IUPAC Name

1-(5-chloro-1,3-thiazol-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C6H9ClN2S.ClH/c1-2-4(8)6-9-3-5(7)10-6;/h3-4H,2,8H2,1H3;1H

InChI Key

MHHZHQFWTPKUSI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=C(S1)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Amination: The propan-1-amine group is introduced through nucleophilic substitution reactions, often using amine precursors and appropriate catalysts.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacological agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other biomolecules, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Positional Isomers in the Thiazole Series

  • 1-(Thiazol-4-yl)propan-1-amine dihydrochloride (C₆H₁₁Cl₂N₃S): This positional isomer features the thiazole substituent at the 4-position instead of the 2-position. Applications: Used in drug discovery as a versatile intermediate for synthesizing thiazole-containing therapeutics .

Heterocycle Variations

  • 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride (C₁₁H₁₃ClN₂O): Replaces the thiazole ring with a benzoxazole system, introducing an oxygen atom instead of sulfur. Applications: Explored in medicinal chemistry for its conformational rigidity and enhanced metabolic stability .
  • 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride (C₆H₁₃ClN₄):

    • Substitutes thiazole with a 1,2,4-triazole ring, altering hydrogen-bonding capabilities.
    • The methyl group on the triazole enhances lipophilicity.
    • Applications: Key intermediate in agrochemicals and kinase inhibitors .

Substituent Effects

  • 5-Chloro-1,3-thiazol-2-amine Hydrochloride (C₃H₄Cl₂N₂S):
    • Lacks the propan-1-amine chain, resulting in a simpler structure with reduced molecular weight (181.22 g/mol).
    • The absence of the alkyl chain limits its utility in forming extended pharmacophores.
    • Applications: Primarily used as a precursor for functionalized thiazoles .

Salt Form and Functional Group Modifications

  • 3-(5-Nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride (C₁₀H₁₄Cl₂N₄O₂): Features a benzodiazolyl group with a nitro substituent, introducing strong electron-withdrawing effects. The dihydrochloride salt form enhances aqueous solubility compared to the monohydrochloride target compound. Applications: Investigated in fluorescent probes and DNA-interactive agents .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Key Substituents Applications
1-(5-Chloro-1,3-thiazol-2-yl)propan-1-amine HCl C₆H₁₀ClN₂S·HCl 223.14 Thiazole 5-Cl, propan-1-amine Pharmaceutical intermediates
1-(Thiazol-4-yl)propan-1-amine diHCl C₆H₁₁Cl₂N₃S 224.15 Thiazole 4-thiazolyl, diHCl Drug discovery
1-(5-Methyl-benzoxazol-2-yl)cyclopropan-1-amine HCl C₁₁H₁₃ClN₂O 224.69 Benzoxazole 5-Me, cyclopropane Metabolic stabilizers
5-Chloro-1,3-thiazol-2-amine HCl C₃H₄Cl₂N₂S 181.22 Thiazole 5-Cl Thiazole synthesis
3-(1-Me-triazol-3-yl)propan-1-amine HCl C₆H₁₃ClN₄ 182.65 Triazole 1-Me Agrochemicals
3-(5-Nitro-benzodiazol-2-yl)propan-1-amine diHCl C₁₀H₁₄Cl₂N₄O₂ 309.16 Benzodiazole 5-NO₂, diHCl Fluorescent probes

Key Research Findings

  • Electronic Effects: The 5-chloro substituent on the thiazole ring in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions compared to non-halogenated analogues .
  • Bioactivity : Propan-1-amine chains, as seen in the target compound and its triazole analogue, improve membrane permeability in drug candidates .
  • Solubility: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride forms, impacting formulation strategies.

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